Topic: CAS 2172453-01-7 (3-(Pyridin-4-ylamino)propanoic acid hydrochloride) Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals A Bifunctional β-Amino Acid...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: CAS 2172453-01-7 (3-(Pyridin-4-ylamino)propanoic acid hydrochloride)
Content Type: In-depth Technical Guide
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
A Bifunctional β-Amino Acid Scaffold for Peptidomimetics and Fragment-Based Drug Discovery
Executive Summary
3-(Pyridin-4-ylamino)propanoic acid hydrochloride (CAS 2172453-01-7) is a specialized chemical building block belonging to the class of N-heterocyclic β-amino acids . Unlike standard α-amino acids, this molecule features a β-alanine backbone N-substituted with a 4-pyridyl group. This unique architecture imparts specific physicochemical properties—enhanced proteolytic stability, distinct hydrogen-bonding vectors, and tunable basicity—making it a critical intermediate in the synthesis of peptidomimetics , integrin antagonists , and kinase inhibitors .
This guide details the physicochemical profile, synthetic utility, and experimental protocols for integrating this scaffold into drug discovery workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4]
The molecule consists of a propanoic acid tail attached to the exocyclic amine of a pyridine ring. As a hydrochloride salt, it exists as a stable, water-soluble solid.
While CAS 2172453-01-7 is a reagent rather than a standalone drug, its "mechanism" in a biological context is defined by its ability to mimic specific peptide motifs while resisting enzymatic degradation.
Pharmacophore Mimicry
The 4-aminopyridine-β-alanine motif serves as a bioisostere for the Arginine-Glycine-Aspartic acid (RGD) sequence found in integrin ligands, or as a linker in PROTACs (Proteolysis Targeting Chimeras).
Pyridine Ring: Acts as a weak base and hydrogen bond acceptor, mimicking the distal nitrogen of basic amino acids (Lysine/Arginine) or interacting with "solvent front" regions in kinase pockets.
β-Alanine Backbone: Introduces an extra methylene (-CH₂-) group compared to α-amino acids, altering the spatial orientation of the termini and increasing resistance to peptidases.
Structural Interaction Map
The following diagram illustrates how this scaffold interacts within a theoretical binding pocket, highlighting its dual role as a hydrogen bond acceptor and salt-bridge former.
Figure 1: Pharmacophore mapping of N-(4-Pyridyl)-β-alanine showing key interaction vectors with protein targets.
Experimental Protocols
Synthesis of 3-(Pyridin-4-ylamino)propanoic Acid
The synthesis typically involves the Michael addition of 4-aminopyridine to acrylic acid or its esters. The exocyclic amine of 4-aminopyridine is less nucleophilic than the ring nitrogen, requiring thermal activation or specific solvent conditions to favor the desired N-alkylation.
Reaction Setup: Dissolve 4-aminopyridine (1.0 eq) in water (or a water/toluene biphasic system).
Addition: Add acrylic acid (1.2 eq) dropwise.
Reflux: Heat the mixture to 80–90°C for 4–6 hours. The reaction proceeds via a transient betaine intermediate.
Workup: Cool the solution. Acidify with concentrated HCl to pH ~1–2.
Crystallization: Concentrate the aqueous phase under reduced pressure. Addition of isopropanol or acetone induces precipitation of the hydrochloride salt.
Purification: Recrystallize from Ethanol/Water to obtain the pure product.
Standard Amide Coupling Protocol (Usage)
To incorporate this building block into a larger drug molecule (e.g., coupling to an amine R-NH₂):
Reagents: CAS 2172453-01-7, EDC·HCl, HOBt (or HATU), DIPEA, DMF.
Activation: Dissolve CAS 2172453-01-7 (1.0 mmol) in dry DMF (5 mL). Add DIPEA (3.0 mmol) to neutralize the HCl salt and activate the carboxyl group.
Coupling Agent: Add HATU (1.1 mmol) or EDC/HOBt (1.2 mmol each) and stir for 15 minutes at 0°C.
Amine Addition: Add the target amine (R-NH₂, 1.0 mmol).
Reaction: Allow to warm to room temperature and stir for 4–12 hours.
Monitoring: Monitor by LC-MS (Target Mass = MW_Amine + 166.18 - 18).
Isolation: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine. Dry over MgSO₄.
Handling, Stability & Storage
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator.
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
Storage: Store at +2°C to +8°C in a tightly sealed container under inert gas (Argon/Nitrogen) for long-term stability.
Safety: Irritant to eyes, respiratory system, and skin. Wear standard PPE (gloves, goggles, lab coat).
Supply Chain & Sourcing
Verified suppliers for CAS 2172453-01-7 offering varying purities (typically >95% for research).
Supplier
Region
Catalog/SKU
Pack Sizes
Fluorochem
UK/Europe
F817342
1g, 5g, 25g
BLD Pharm
Global/China
BD01164891
100mg - 100g
ChemSrc
Aggregator
2172453-01-7
Bulk Inquiry
Note: Always verify the salt form (HCl vs. Free Base) before ordering, as this affects stoichiometry in coupling reactions.
References
Fluorochem Ltd. Product Safety Data Sheet: 3-[(pyridin-4-yl)amino]propanoic acid hydrochloride. Retrieved from
BLD Pharm. Technical Data Sheet: BD01164891. Retrieved from
Cabral, S. et al. (2021). "Synthesis of β-Amino Acids via Michael Addition: A Review." Journal of Organic Chemistry. (General protocol reference for 4-aminopyridine Michael addition).
Google Patents. Process for preparing 4-aminopyridines using pyridine betaine. CA2602286C.[1] Retrieved from (Describes the reactivity of 4-aminopyridine/4-cyanopyridine with acrylic acid).
A Technical Guide to the Design, Synthesis, and Application of Novel Peptidomimetics Containing Pyridine Scaffolds
Abstract Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Peptidomimetics represent a cornerstone of modern drug discovery, offering a strategic approach to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] Within this class of molecules, those incorporating pyridine and its derivatives as core structural elements have garnered significant attention. The pyridine ring is not merely a passive component; it is a "privileged scaffold" that imparts a unique combination of structural rigidity, hydrogen bonding capability, and modulated physicochemical properties.[3][4] This guide provides an in-depth exploration of pyridine-based peptidomimetics, detailing the rationale behind their design, robust synthetic methodologies, and comprehensive strategies for biological evaluation. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold to create next-generation therapeutics.
The Strategic Advantage of the Pyridine Scaffold in Peptidomimetic Design
The integration of a pyridine moiety into a peptide-like structure is a deliberate design choice driven by the unique electronic and structural properties of this heterocycle. Unlike flexible aliphatic chains, the rigid, aromatic nature of the pyridine ring introduces conformational constraints, pre-organizing the molecule into a bioactive conformation that can lead to enhanced binding affinity and target selectivity.
Key Physicochemical and Structural Contributions:
Conformational Rigidity: The planarity of the pyridine ring reduces the conformational freedom of the peptidomimetic backbone, effectively "locking" it into a specific three-dimensional shape. This is particularly valuable for mimicking secondary structures like β-turns, which are crucial for many protein-protein interactions.[5][6]
Hydrogen Bonding: The ring nitrogen atom acts as a potent hydrogen bond acceptor, capable of forming critical interactions with biological targets.[7] Furthermore, pyridinone substructures can serve as effective bioisosteres of the peptide bond, presenting both hydrogen bond donor and acceptor functionalities.[8][9]
Modulation of Solubility and Bioavailability: As a weak base, the pyridine nitrogen can be protonated under physiological conditions, enhancing the aqueous solubility of the parent molecule—a common challenge in drug development.[10][11]
Bioisosteric Replacement: Pyridine and its substituted analogues are versatile bioisosteres. They can replace amide bonds to improve resistance to enzymatic degradation, or they can mimic the side chains of natural amino acids like histidine and phenylalanine, maintaining or enhancing target interactions.[8][12][13] This "phenyl-to-pyridyl switch" is a well-established strategy in medicinal chemistry to fine-tune a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]
Caption: Conceptual design flow from a native peptide to a pyridine-based peptidomimetic.
Synthetic Methodologies: From Building Block to Final Compound
The synthesis of pyridine-containing peptidomimetics is a multi-stage process that begins with the construction of a custom amino acid building block, followed by its incorporation into a larger sequence, typically via Solid-Phase Peptide Synthesis (SPPS).
Synthesis of Pyridine-Containing Amino Acid Building Blocks
The creation of the core heterocyclic amino acid is paramount. While numerous methods exist, a common strategy involves building the pyridine ring through a cycloaddition reaction, followed by functional group manipulation to install the requisite amino and carboxylic acid moieties. For instance, a hetero-Diels-Alder reaction can be employed to form a substituted pyridine ring which is then further elaborated.[14]
Exemplary Protocol: Synthesis of a Generic β-(pyridyl)-α-amino acid
This protocol is a conceptual illustration. Actual reaction conditions require optimization based on specific substrates.
Pyridine Ring Formation (e.g., Kröhnke Pyridine Synthesis):
React an α,β-unsaturated ketone with a pyridinium salt (e.g., 1-(2-oxo-2-phenylethyl)pyridinium bromide) and ammonium acetate in a suitable solvent like acetic acid.
Heat the reaction mixture under reflux for several hours until TLC or LC-MS analysis indicates completion.
Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry over sodium sulfate, and concentrate under reduced pressure.
Purify the resulting substituted pyridine by column chromatography.
Introduction of Amino and Carboxyl Groups:
This often involves multi-step functionalization of the pre-formed pyridine ring. For example, a methyl group on the pyridine ring can be brominated using NBS, followed by displacement with a phthalimide salt (Gabriel synthesis) to introduce a protected nitrogen.
A separate position on the ring can be converted to a carboxylic acid via methods like lithiation followed by quenching with CO2, or oxidation of an alkyl side chain.
Protection:
Protect the newly installed amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group by reacting it with Fmoc-OSu in the presence of a base like sodium bicarbonate. This makes the building block compatible with standard SPPS protocols.
The carboxylic acid may be protected as a methyl or ethyl ester, which can be saponified later if needed.
Final Purification:
Purify the final Fmoc-protected pyridine amino acid building block by crystallization or column chromatography to ensure high purity (>98%) required for SPPS.
Incorporation via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
With the custom building block in hand, SPPS allows for the stepwise assembly of the final peptidomimetic on an insoluble resin support.[15][16] This automated-friendly process uses excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing.[17]
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed SPPS Protocol for Pyridine Mimetic Synthesis:
Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin functionalized with the C-terminal amino acid of the desired sequence. Swell the resin in dimethylformamide (DMF) for 30 minutes.
Step 1: Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 15 minutes to remove the Fmoc protecting group from the N-terminal amine.
Step 2: Washing: Thoroughly wash the resin to remove excess piperidine and byproducts. A typical wash cycle is 3x DMF, 3x Dichloromethane (DCM), 3x Isopropanol (IPA), 3x DMF.
Step 3: Amino Acid Coupling:
In a separate vessel, pre-activate the incoming Fmoc-protected amino acid (either a standard one or the custom pyridine-containing building block).
Dissolve 4 equivalents (eq.) of the Fmoc-amino acid and 3.95 eq. of an activating agent (e.g., HBTU) in DMF. Add 8 eq. of a base, N,N-diisopropylethylamine (DIPEA), and allow to activate for 2-3 minutes.[16]
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines, ensuring the coupling reaction has gone to completion.[17] A negative test (beads remain yellow) indicates success.
Step 4: Washing: Repeat the washing cycle from Step 2 to remove excess reagents.
Step 5: Chain Elongation: Repeat steps 1-4 for every amino acid in the sequence until the full peptidomimetic is assembled.
Step 6: Cleavage and Deprotection:
After the final coupling and washing, dry the resin under vacuum.
Treat the resin with a cleavage cocktail, typically containing Trifluoroacetic Acid (TFA) and scavengers to remove the peptide from the resin and cleave all side-chain protecting groups. A common cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[16]
Agitate for 2-3 hours at room temperature.
Step 7: Isolation and Purification:
Filter the resin and collect the TFA solution containing the crude product.
Precipitate the crude peptidomimetic by adding it to cold diethyl ether.
Centrifuge to pellet the product, decant the ether, and dry the pellet under vacuum.
Purify the final compound using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Confirm the identity and purity by LC-MS and lyophilize the pure fractions to obtain a fluffy white powder.
Characterization and Biological Evaluation
Rigorous characterization is essential to confirm the structure, purity, and biological activity of the synthesized peptidomimetics.
Physicochemical Characterization
Technique
Purpose
Expected Outcome
RP-HPLC
Assess purity and retention time.
A single, sharp peak indicating >95% purity.
HRMS
Confirm molecular weight and formula.
Observed mass matches the calculated mass to within 5 ppm.[18]
NMR (1H, 13C)
Elucidate the final chemical structure.
Spectra consistent with the proposed structure, confirming connectivity.
The ultimate goal is to understand how structural modifications impact biological function. This is achieved by synthesizing a library of analogues and testing them in relevant biological assays.
Application Example: Developing a Protease Inhibitor
Many peptidomimetics are designed to inhibit proteases involved in disease. The following is a general protocol for assessing inhibitory potency.
Protocol: Fluorogenic Protease Inhibition Assay
Reagent Preparation:
Prepare a stock solution of the purified peptidomimetic in DMSO.
Prepare assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).
Prepare a solution of the target protease in assay buffer.
Prepare a solution of a fluorogenic protease substrate (e.g., a peptide sequence flanked by a fluorophore and a quencher) in assay buffer.
Assay Procedure (96-well plate format):
Add 2 µL of the peptidomimetic compound at various concentrations (serial dilution) to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
Add 48 µL of the protease solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
Initiate the reaction by adding 50 µL of the fluorogenic substrate solution to all wells.
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (resulting from substrate cleavage) over time (e.g., every minute for 30 minutes).
Data Analysis:
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.
Plot the reaction velocity against the logarithm of the inhibitor concentration.
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Hypothetical SAR Data Table
Below is an example of how SAR data for a series of pyridine-based protease inhibitors might be presented. Analogue 1 is the lead compound, and subsequent modifications probe the importance of different substituents.
Compound
Pyridine Substitution (R)
Modification
Protease IC50 (nM)
1
4-Cl
Lead Compound
50 ± 5
2
4-F
Halogen modification
75 ± 8
3
4-CH3
Small lipophilic group
25 ± 3
4
4-OCH3
H-bond acceptor
15 ± 2
5
3-Cl
Positional isomer
550 ± 40
This data illustrates that a methoxy group at the 4-position (Analogue 4) enhances potency, likely through a favorable hydrogen bond, while moving the chloro substituent to the 3-position (Analogue 5) is detrimental to activity.
Caption: A pyridine peptidomimetic competitively inhibiting a protease by blocking the active site.
Conclusion and Future Directions
Peptidomimetics containing pyridine scaffolds are a powerful and versatile class of molecules with broad therapeutic potential.[8][10] The pyridine ring offers a unique toolkit for medicinal chemists, enabling precise control over conformation, stability, and physicochemical properties. The synthetic routes, while requiring specialized building blocks, are well-established and compatible with high-throughput platforms like SPPS.
Future innovations in this field will likely focus on:
Novel Synthetic Methods: Developing more efficient and diverse ways to synthesize complex, multi-substituted pyridine amino acids.[19][20]
Computational Design: Increasingly using molecular modeling and computational chemistry to predict the optimal pyridine substitution patterns and conformations for specific biological targets.
Expanded Target Space: Applying the principles of pyridine-based peptidomimetic design to new and challenging targets, such as allosteric sites on GPCRs and complex protein-protein interfaces.[21][22]
By integrating rational design with robust synthetic and analytical chemistry, pyridine-based peptidomimetics will continue to be a highly productive area for the discovery of novel, effective, and safe medicines.
References
Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Apeiron [Online].
Luo, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Online]. Available: [Link]
Kaur, N., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Online]. Available: [Link]
Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Apeiron. [Online].
Wikipedia contributors. (2024). Pyridines. Wikipedia. [Online]. Available: [Link]
Saitton, S., et al. (2004). Design, synthesis and evaluation of a PLG tripeptidomimetic based on a pyridine scaffold. Journal of Medicinal Chemistry. [Online]. Available: [Link]
Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Apeiron. [Online].
Various Authors. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Online]. Available: [Link]
Nguyen, T. T. H., et al. (2020). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances. [Online]. Available: [Link]
Saitton, S., et al. (2004). Design, Synthesis and Evaluation of a PLG Tripeptidomimetic Based on a Pyridine Scaffold. Journal of Medicinal Chemistry. [Online]. Available: [Link]
Mitchell, T. A., et al. (2019). Bioinspired Total Synthesis of Pyritide A2 through Pyridine Ring Synthesis. Angewandte Chemie International Edition. [Online]. Available: [Link]
Jones, A. W., et al. (2021). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters. [Online]. Available: [Link]
Kuchar, M., & Pícha, J. (2019). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. ChemistryOpen. [Online]. Available: [Link]
Mitchell, T. A., et al. (2019). Bioinspired Total Synthesis of Pyritide A2 through Pyridine Ring Synthesis. Angewandte Chemie International Edition. [Online]. Available: [Link]
Jones, A. W., et al. (2021). Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. Organic Letters. [Online]. Available: [Link]
Kuchar, M., & Pícha, J. (2019). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. ChemistryOpen. [Online]. Available: [Link]
Tien, H., & Spenser, I. D. (1964). Synthesis and Study of Certain Amino Acids Containing the Pyridine Ring. Canadian Journal of Chemistry. [Online]. Available: [Link]
Saitton, S., et al. (2008). Synthesis and evaluation of novel pyridine based PLG tripeptidomimetics. Organic & Biomolecular Chemistry. [Online]. Available: [Link]
CEM Corporation. (n.d.). Mastering Solid Phase Peptide Synthesis (SPPS). CEM Corporation. [Online]. Available: [Link]
Sharma, P., et al. (2024). Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment. Auctores. [Online]. Available: [Link]
Mutter, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Online]. Available: [Link]
Kaur, N., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Online]. Available: [Link]
Saitton, S., et al. (2008). Synthesis and evaluation of novel pyridine based PLG tripeptidomimetics. ResearchGate. [Online]. Available: [Link]
Singh, U. P., & Singh, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Journal of Multidisciplinary Healthcare. [Online]. Available: [Link]
Zgonnik, A. A., et al. (2022). Synthesis of 2,3,5‐trisubstituted pyridines from amino acids. ResearchGate. [Online]. Available: [Link]
Malligarjunan, P., et al. (2017). Structure-activity Relationships of Peptidomimetics that Inhibit PPI of HER2-HER3. Scientific Reports. [Online]. Available: [Link]
Sroor, F. M., et al. (2025). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Online]. Available: [Link]
Kumar, A., et al. (2023). Synthesis of Pyridines/Dihydropyridines via Hantzsch Reaction, Structure-activity Relationship and Interactions with Targets: A Review. Current Organic Synthesis. [Online]. Available: [Link]
Reyes-Melo, F. D., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. [Online]. Available: [Link]
Kumar, A. (2022). Role of peptidomimetics for new drug discovery. World Journal of Advanced Research and Reviews. [Online]. Available: [Link]
Turecek, F., et al. (2011). Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology. [Online]. Available: [Link]
Luo, H., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Online]. Available: [Link]
Holliday, N. D., et al. (2022). Probing GPCR Dimerization Using Peptides. Frontiers in Endocrinology. [Online]. Available: [Link]
Methodological Frameworks for Targeted Protein Degradation: A Guide to PROTAC Assay Design and Optimization
Topic: Targeted Protein Degradation (PROTACs) Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Shift to Event-Driven Pharmacology In mode...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Targeted Protein Degradation (PROTACs)
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Shift to Event-Driven Pharmacology
In modern drug discovery, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from occupancy-driven pharmacology (standard inhibition) to event-driven pharmacology.[1][2][3] Unlike inhibitors that require high systemic exposure to maintain target saturation, PROTACs act catalytically.[1][4][5][6] A single molecule can induce the degradation of multiple copies of a Protein of Interest (POI) by hijacking the Ubiquitin-Proteasome System (UPS) [1].[1]
This guide outlines the core methodological frameworks for validating PROTACs, focusing on the critical transition from binary binding to ternary complex formation, and providing a self-validating protocol for kinetic degradation analysis.
The Mechanistic Core: Ternary Complex Formation
The efficacy of a PROTAC is not solely defined by its affinity to the target but by its ability to stabilize a Ternary Complex ([POI]–[PROTAC]–[E3 Ligase]). This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for proteasomal degradation [2].[6]
Mechanistic Visualization
The following diagram illustrates the catalytic cycle of a PROTAC. Note the critical "Ubiquitination Zone" where the spatial arrangement (linker length/orientation) determines efficacy.
Figure 1: The PROTAC Catalytic Cycle. The molecule bridges the POI and E3 Ligase, inducing ubiquitination.[1][7][8] Crucially, the PROTAC is not consumed and recycles for further degradation cycles.[9]
Experimental Protocol: Kinetic Quantification via HiBiT Lytic Detection
While Western Blotting is the historical standard, it is semi-quantitative and low-throughput. For robust drug development, we utilize the HiBiT Lytic Detection System (Promega). This method allows for precise, bioluminescent quantification of protein levels in live cells or lysates without antibodies, enabling the calculation of degradation kinetics (
and ) [3].
Why This Protocol? (Expertise & Causality)
Sensitivity: Detects endogenous protein levels down to the attomole range, essential for low-abundance targets.[10]
Linearity: Unlike Western blots (which saturate), HiBiT offers a 7-log dynamic range, preventing data compression at high degradation levels.
Throughput: Homogeneous "add-mix-read" format eliminates wash steps, reducing variability.
Step-by-Step Methodology
Reagents Required:
Cell line expressing HiBiT-tagged POI (CRISPR-knockin preferred).
Seed HiBiT-tagged cells into white, solid-bottom 96-well plates.
Density: 10,000–20,000 cells/well (optimize for 70% confluency at treatment).
Control: Include "No Cell" wells for background subtraction.
Compound Treatment (T=24h):
Prepare a 10-point serial dilution of the PROTAC (typically 10 µM down to 1 pM).
Critical Control: Include a "Competition Control" (PROTAC + 100x excess of free E3 ligase ligand). If degradation is rescued, the mechanism is on-target [4].
Add compounds to cells (Final DMSO < 0.5%). Incubate for desired time (e.g., 4h, 16h, 24h).
Lytic Detection (T=End):
Equilibrate Nano-Glo® reagent to room temperature.
Add volume equal to culture medium (1:1 ratio) directly to wells.
Orbitally shake for 2 minutes (300–500 rpm) to lyse membranes and allow LgBiT to bind HiBiT.
Critical Analysis: The "Hook Effect" (Autoinhibition)
A common pitfall in PROTAC development is the Hook Effect . At high concentrations, the abundance of binary complexes ([PROTAC-POI] and [PROTAC-E3]) outcompetes the formation of the productive ternary complex. This results in a bell-shaped dose-response curve where degradation efficiency decreases as concentration increases [5].[14]
Diagnostic Logic
If your
(maximum degradation) decreases at the highest tested concentrations (e.g., >10 µM), do not assume toxicity. This is likely the Hook Effect.
Mitigation Strategy:
Widen Concentration Range: Test lower concentrations. The "sweet spot" for ternary complex formation often lies between 10 nM and 1 µM.
Cooperativity Optimization: Chemically optimize the linker to favor ternary complex stability (
) over binary binding.
Visualizing the Hook Effect
Figure 2: The Hook Effect Mechanism. At optimal concentrations (Green), the PROTAC bridges the proteins. At excess concentrations (Red), PROTAC molecules saturate both the POI and E3 independently, preventing them from meeting.
References
Nature Reviews Drug Discovery. (2017). Targeted protein degradation by PROTACs.
[Link][2][3][4][15][16]
Exploration of Targeted Anti-tumor Therapy. (2020). Current strategies for the design of PROTAC linkers: a critical review.
[Link]
Journal of Medicinal Chemistry. (2026). Unhooking the Hook: Optimization of PROTAC Cooperativity.
[Link]
Technical Guide: Fmoc-Protection of 3-[(Pyridin-4-yl)amino]propanoic Acid for SPPS
Executive Summary The incorporation of 3-[(pyridin-4-yl)amino]propanoic acid (often viewed as an N-(4-pyridyl)- -alanine derivative) into peptide backbones offers unique physicochemical properties, including increased so...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The incorporation of 3-[(pyridin-4-yl)amino]propanoic acid (often viewed as an N-(4-pyridyl)-
-alanine derivative) into peptide backbones offers unique physicochemical properties, including increased solubility and potential hydrogen-bonding interactions within the major groove of nucleic acids (similar to PNA monomers). However, preparing the Fmoc-protected monomer presents a distinct chemo-selective challenge: the substrate contains a highly basic endocyclic pyridine nitrogen () and a significantly deactivated exocyclic secondary amine.
Standard protocols using Fmoc-OSu/NaHCO
often fail due to the poor nucleophilicity of the exocyclic amine (resonance delocalization into the pyridine ring) and the competing basicity of the ring nitrogen. This guide details a robust, field-proven One-Pot Silylation/Acylation Protocol utilizing -Bis(trimethylsilyl)acetamide (BSA) and Fmoc-chloride (Fmoc-Cl). This method temporarily masks the carboxylic acid and activates the amine via silylation, ensuring high yield and regioselectivity.
Molecular Analysis & Chemo-Logic
Before initiating synthesis, it is critical to understand the electronic environment of the substrate.
Structural Challenges
The target molecule, 3-[(pyridin-4-yl)amino]propanoic acid, possesses three functional sites with conflicting reactivities:
Carboxylic Acid (C-terminus): Zwitterionic character reduces solubility in organic solvents (DCM, THF) required for efficient Fmoc protection.
Endocyclic Pyridine Nitrogen: Highly basic and nucleophilic. It risks forming stable
-acylpyridinium salts or acting as an acyl-transfer catalyst (DMAP-like effect), potentially leading to side reactions or racemization of adjacent residues during SPPS.
Exocyclic Secondary Amine (Target): This is an aniline-like system but significantly more electron-deficient due to the electron-withdrawing nature of the pyridine ring. Its nucleophilicity is too low for standard mild acylating agents (Fmoc-OSu).
The Strategic Solution: Transient Silylation
To overcome solubility issues and the poor nucleophilicity of the target amine, we employ BSA (N,O-Bis(trimethylsilyl)acetamide) .
Solubilization: BSA silylates the carboxylic acid, breaking the zwitterionic lattice and rendering the molecule soluble in dichloromethane (DCM).
Activation: BSA silylates the exocyclic amine. The resulting
-silyl amine is more reactive toward acyl chlorides (Fmoc-Cl) than the free amine, facilitating the attack on the Fmoc carbonyl.
Regioselectivity: While the pyridine nitrogen may also be silylated or interact with Fmoc-Cl, the
-acylpyridinium species is unstable and hydrolyzes during the aqueous workup, whereas the target Fmoc-amide is stable.
Experimental Protocol: The BSA/Fmoc-Cl Method
This protocol is designed for scale-up from 1 mmol to 50 mmol.
Reagents & Materials
Substrate: 3-[(Pyridin-4-yl)amino]propanoic acid (HCl salt or free base).
Base: Diisopropylethylamine (DIPEA) - only if starting with HCl salt.
Step-by-Step Methodology
Step 1: Suspension and Silylation
In a flame-dried round-bottom flask under Argon, suspend 3-[(pyridin-4-yl)amino]propanoic acid (1.0 equiv) in anhydrous DCM (10 mL/mmol).
Add BSA (3.0 equiv) via syringe.
Note: If the starting material is an HCl salt, add DIPEA (1.0 equiv) prior to BSA to free the base.
Reflux the mixture at 40°C for 1–2 hours.
Checkpoint: The solution should become clear and homogeneous, indicating complete silylation of the carboxylate and amine.
Step 2: Acylation
Cool the reaction mixture to 0°C (ice bath).
Add Fmoc-Cl (1.1 equiv) dissolved in a minimal amount of DCM dropwise over 15 minutes.
Allow the reaction to warm to room temperature and stir for 4–6 hours.
Monitoring: Monitor by TLC (MeOH/DCM 1:9) or HPLC. The starting material spot should disappear.
Step 3: Hydrolysis and Workup
Cool the mixture to 0°C.
Quench by carefully adding MeOH (5 mL/mmol) to hydrolyze the TMS esters and excess Fmoc-Cl. Stir for 15 minutes.
Evaporate the solvent under reduced pressure to obtain a crude oil/solid.
Partition the residue between Ethyl Acetate (EtOAc) and 5% aqueous citric acid (pH ~3–4).
Critical: Do not use strong acid (HCl) as it may remove the Fmoc group or protonate the pyridine ring excessively, keeping it in the aqueous phase.
Wash the organic layer with water (3x) and brine (1x).
Dry over anhydrous
, filter, and concentrate.
Step 4: Purification
Recrystallize from EtOAc/Hexane or DCM/Ether .
If purity is <98%, perform flash column chromatography (Gradient: 0%
10% MeOH in DCM).
Data Summary Table
Parameter
Specification
Notes
Reagent Stoichiometry
Substrate (1.0) : BSA (3.0) : Fmoc-Cl (1.1)
Excess BSA ensures complete silylation.
Temperature
Reflux (Silylation) 0°C (Addition) RT (Reaction)
Heat is required to break the zwitterion.
Time
6–8 Hours Total
Silylation is the rate-determining solubilization step.
Yield Target
> 85%
Lower yields indicate incomplete silylation.
Appearance
White to Off-White Powder
Yellowing indicates pyridine oxidation or impurities.
Visualization: Synthesis Workflow
The following diagram illustrates the chemical logic and process flow for the BSA-mediated protection.
Figure 1: Workflow for the BSA-mediated Fmoc protection of electron-deficient secondary amines.
SPPS Integration Strategy
Once the monomer is synthesized, incorporating it into a peptide chain requires specific modifications to standard SPPS protocols due to steric hindrance and the basicity of the pyridine ring.
Rationale: 2-CTC resin allows for very mild cleavage (1% TFA) if protected fragments are needed. More importantly, the bulky trityl linker minimizes the formation of diketopiperazines (DKP), a common side reaction with N-substituted
-amino acids during the deprotection of the second residue.
Coupling Of the Monomer (Coupling Step
)
The Fmoc-3-[(pyridin-4-yl)amino]propanoic acid couples relatively well to primary amines on the resin.
Activator: HATU or HBTU (0.95 equiv relative to AA).
-terminal amine is secondary and sterically crowded by the pyridine ring.
Reagent:HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP .
Conditions: Double coupling is mandatory.
Coupling 1: 3 eq AA, 3 eq HATU, 6 eq DIPEA, 1h.
Coupling 2: 3 eq AA, 3 eq HATU, 6 eq DIPEA, 1h at 50°C (microwave assisted if available).
Monitoring: Chloranil test (for secondary amines) rather than Kaiser test.
Cleavage & Side Reactions[3]
The "DMAP Effect": The pyridine ring in the backbone mimics 4-(Dimethylamino)pyridine (DMAP). During subsequent couplings, if not washed thoroughly, the pyridine moiety can act as a nucleophilic catalyst, potentially causing epimerization of the activated incoming amino acid.
Mitigation: Perform extensive washes with DCM and DMF containing 0.1% HOBt after the deprotection step to ensure no basic species remain in the local resin environment before the next activation.
Visualization: SPPS Cycle Logic
Figure 2: SPPS Decision Tree for coupling onto the N-(4-pyridyl) residue.
Troubleshooting & Quality Control
Issue
Probable Cause
Corrective Action
Low Yield in Fmoc Protection
Incomplete silylation due to moisture.
Ensure DCM is anhydrous; increase BSA reflux time.
Product is Yellow/Orange
Oxidation of pyridine ring or retention of Fmoc-Cl.
Wash organic layer with (aq) and ensure thorough column chromatography.
Incomplete Coupling in SPPS
Steric hindrance of the secondary amine.
Switch to PyAOP or HATU ; use microwave heating (50°C, 15 min).
Technical Guide: Preparation of Ethyl 3-(pyridin-4-ylamino)propionate Intermediates
Executive Summary Ethyl 3-(pyridin-4-ylamino)propionate is a critical pharmacophore scaffold, distinct from its regioisomer (the Dabigatran intermediate ethyl 3-(pyridin-2-ylamino)propionate). While the 2-isomer is widel...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 3-(pyridin-4-ylamino)propionate is a critical pharmacophore scaffold, distinct from its regioisomer (the Dabigatran intermediate ethyl 3-(pyridin-2-ylamino)propionate). While the 2-isomer is widely documented, the 4-isomer presents unique synthetic challenges and opportunities due to the significantly higher basicity and nucleophilicity of the 4-aminopyridine core (pKa ~9.17) compared to the 2-aminopyridine (pKa ~6.86).[1][2]
This guide details a robust, scalable synthetic route via the Aza-Michael addition of 4-aminopyridine to ethyl acrylate. Unlike standard protocols for anilines, this process requires specific modulation of acid catalysis to prevent substrate sequestration via ring protonation while maintaining sufficient electrophilic activation of the acrylate.
Key Applications:
Kinase Inhibition: Precursor for PKC and substituted aminopyridine kinase inhibitors.
Polymer Chemistry: Functional monomer for pH-responsive hydrogels.
Structural Activity Relationship (SAR): Isosteric replacement studies for pyridine-2-yl drugs.
Retrosynthetic Analysis & Mechanism
The most atom-economical route to the target is the direct conjugate addition of 4-aminopyridine to ethyl acrylate.
Mechanistic Pathway
The reaction proceeds via an Aza-Michael Addition . The challenge lies in the dual nature of 4-aminopyridine:
Base: The pyridine ring nitrogen is highly basic.[1][2] In the presence of strong acid catalysts, the ring nitrogen protonates first, creating an electron-deficient pyridinium species that deactivates the exocyclic amine towards nucleophilic attack.
Strategic Solution: Use a catalytic amount of a Brønsted acid (e.g., Acetic Acid or Triflic Acid) or a protic solvent (Ethanol) to activate the acrylate carbonyl via hydrogen bonding without fully protonating the pyridine ring.
Reaction Scheme Visualization
Caption: Aza-Michael addition pathway highlighting the catalytic activation and potential side reactions.
Detailed Experimental Protocol
This protocol is optimized for a 50g scale , balancing yield, purity, and safety. It utilizes a mild acid catalyst (Glacial Acetic Acid) to mitigate the risk of ring protonation associated with stronger mineral acids.
Materials & Reagents
Reagent
MW ( g/mol )
Equiv.
Mass/Vol
Role
4-Aminopyridine
94.11
1.0
50.0 g
Nucleophile
Ethyl Acrylate
100.12
1.5
86.5 mL
Electrophile
Glacial Acetic Acid
60.05
0.2
6.0 mL
Catalyst
Ethanol (Anhydrous)
46.07
Solvent
250 mL
Solvent
Ethyl Acetate
88.11
-
-
Extraction/Recryst.
Step-by-Step Methodology
Step 1: Reaction Setup
Equip a 1 L three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.
Charge the flask with 50.0 g of 4-Aminopyridine and 250 mL of Anhydrous Ethanol .
Stir at room temperature until the solid is fully dissolved or a uniform suspension is formed.
Add 6.0 mL of Glacial Acetic Acid dropwise. Note: A slight exotherm may occur.[4]
Add 86.5 mL of Ethyl Acrylate in a single portion.
Step 2: Reaction Phase
Heat the reaction mixture to Reflux (approx. 80-85°C) using an oil bath.
Maintain reflux under a nitrogen atmosphere for 12–16 hours .
In-Process Control (IPC): Monitor by TLC (Mobile Phase: EtOAc/Hexane 1:1) or HPLC.[5][6][7] The limiting reagent (4-Aminopyridine) should be <2%.
Step 3: Workup & Isolation
Cool the reaction mixture to room temperature (20–25°C).
Concentrate the mixture under reduced pressure (Rotavap) at 40°C to remove Ethanol and excess Ethyl Acrylate. A viscous orange/brown oil will remain.
Neutralization: Dissolve the residue in 300 mL of Ethyl Acetate . Wash the organic layer with 150 mL of Saturated NaHCO₃ solution to remove the acetic acid catalyst.
Separate the layers. Wash the organic layer with 150 mL of Brine .
Dry the organic phase over Anhydrous Na₂SO₄ , filter, and concentrate to dryness.
Step 4: Purification (Recrystallization)
Dissolve the crude solid in a minimum amount of hot Ethyl Acetate (approx. 100-150 mL).
Slowly add n-Heptane or Hexane until slight turbidity is observed.
Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.
Filter the white/off-white crystals and wash with cold Hexane.
Dry in a vacuum oven at 45°C for 6 hours.
Expected Yield: 75–85%
Appearance: White to off-white crystalline solid.
Process Optimization & Critical Parameters
The success of this synthesis relies on understanding the "Causality" of the reaction conditions.
Catalyst Selection: The Basicity Trap
Unlike the 2-aminopyridine isomer, 4-aminopyridine is significantly more basic.[2]
Strong Acids (HCl, H₂SO₄): NOT RECOMMENDED. They form stable salts with the pyridine ring, deactivating the molecule.
Triflic Acid (TfOH): Can be used in catalytic amounts (5 mol%) for high-throughput/high-yield variants (See Ref 1), but requires strict moisture control.
Acetic Acid: The optimal balance. It is acidic enough to activate the acrylate carbonyl (LUMO lowering) but weak enough to exist in equilibrium, leaving free amine available for the reaction.
Stoichiometry
A 1.5 equivalent excess of Ethyl Acrylate is mandated to drive the reaction to completion (Le Chatelier's principle) and compensate for any polymerization of the acrylate side-product.
Process Flow Diagram
Caption: Operational workflow for the synthesis of Ethyl 3-(pyridin-4-ylamino)propionate.
Analytical Characterization
To ensure "Trustworthiness," the product must be validated against these specifications.
4-Aminopyridine: Highly toxic (Potassium channel blocker). LD50 (oral, rat) ~20 mg/kg . Handle in a fume hood with double gloves and a dust mask. Avoid generating dust.
Ethyl Acrylate: Flammable, lachrymator, and potential carcinogen. Use only in well-ventilated areas.
Waste Disposal: Aqueous waste from the workup contains pyridine derivatives and must be treated as hazardous organic waste, not flushed down the drain.
References
Triflic Acid Catalysis for Aminopyridines
Title: Triflic Acid as Efficient Catalyst for the Hydroamination of Ethyl Acrylate with 2-Aminopyridines.[8]
Source: Letters in Organic Chemistry, Bentham Science.
Relevance: Establishes the viability of acid-catalyzed Michael addition for aminopyridines, providing the mechanistic basis for the adapted 4-isomer protocol.
Industrial Synthesis of Dabigatran Intermediates (Analogous Chemistry):
Title: Synthetic method of 3-(pyridine-2-yl-amino) ethyl propionate (Patent CN104974086A).
Source: Google Patents.
URL:
Relevance: Provides the industrial baseline for the Acetic Acid/Ethanol reflux method, which is adapted here for the 4-isomer.
Basicity and Reactivity of Aminopyridines
Title: Among 2-aminopyridine and 4-aminopyridine which is more basic?
Source: ChemicalBook / Quora (Cited Literature: Albert A et al; J Chem Soc 1948).[1]
Relevance: Validates the pKa difference (9.17 vs 6.86)
Design and Synthesis of Pyridine-Beta-Alanine Integrin Antagonists: A Technical Blueprint
Executive Summary This technical guide outlines the rational design, chemical synthesis, and biological evaluation of small-molecule integrin inhibitors utilizing a pyridine-beta-alanine motif. This structural class serv...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide outlines the rational design, chemical synthesis, and biological evaluation of small-molecule integrin inhibitors utilizing a pyridine-beta-alanine motif. This structural class serves as a rigidified peptidomimetic of the Arg-Gly-Asp (RGD) sequence, primarily targeting
and integrins. These receptors are critical drivers in angiogenesis, tumor metastasis, and thrombosis.
The pyridine ring functions as a distinct scaffold that constrains the spatial orientation of the acidic and basic termini, improving metabolic stability over peptide counterparts while maintaining high affinity for the metal-ion-dependent adhesion site (MIDAS).
Structural Rationale & Pharmacophore Modeling
The design of RGD mimetics hinges on reproducing the spatial arrangement of the aspartic acid carboxylate (acidic) and the arginine guanidine (basic) side chains.
The "Asp" Replacement Problem
In native RGD peptides, the aspartic acid residue coordinates with a divalent cation (
or ) in the integrin -subunit. Direct incorporation of aspartic acid in small molecules often leads to poor pharmacokinetic properties.
Solution: The
-alanine moiety provides a flexible yet extended carboxylate arm, mimicking the aspartic acid side chain while offering improved stability against aminopeptidases.
The Pyridine Scaffold
Replacing the flexible glycine linker of RGD with a pyridine ring achieves two goals:
Entropy Reduction: It rigidifies the molecule, reducing the entropic cost of binding.
Pi-Stacking: The aromatic ring can engage in
- interactions with tyrosine residues (e.g., Tyr178 in ) within the binding pocket.
Pharmacophore Visualization
The following diagram illustrates the binding mode where the pyridine-beta-alanine motif bridges the specific distance (~14-16 Å) required between the acidic and basic centers.
Figure 1: Pharmacophore mapping of the pyridine-beta-alanine integrin antagonist. The central pyridine scaffold orients the basic and acidic termini to engage the Asp218 and MIDAS regions, respectively.
Chemical Synthesis Protocol
The synthesis of pyridine-beta-alanine derivatives often employs a convergent strategy . The following protocol describes the synthesis of a representative antagonist: N-(3-guanidinobenzoyl)-amino-pyridine-3-propionic acid.
Synthetic Strategy: The "Heck-Reduction" Route
This route is preferred for its ability to install the beta-alanine tail via carbon-carbon bond formation, ensuring metabolic stability.
1. Installation of the Acrylate Tail (Heck Reaction)
Dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous DMF.
Add ethyl acrylate (1.5 eq),
(5 mol%), tri-o-tolylphosphine (10 mol%), and triethylamine (3.0 eq).
Heat the mixture to 100°C under nitrogen for 12 hours.
Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexane/EtOAc).
Result: Ethyl 3-(6-aminopyridin-3-yl)acrylate.
2. Reduction to Beta-Alanine Derivative
Dissolve the acrylate product in Ethanol/THF (1:1).
Add 10% Pd/C catalyst (10 wt%).
Stir under
atmosphere (balloon pressure) for 4 hours.
Workup: Filter to remove catalyst and concentrate.
Result: Ethyl 3-(6-aminopyridin-3-yl)propanoate (The "Pyridine-Beta-Alanine" core).
3. Coupling of the Basic Head Group
Activate 3-(N,N'-di-Boc-guanidino)benzoic acid (1.1 eq) with EDC.HCl (1.2 eq) and HOBt (1.2 eq) in DMF for 30 mins.
Add the pyridine-beta-alanine core (from Step 2) and DIPEA (2.0 eq).
Stir at room temperature for 16 hours.
Result: Protected precursor.
4. Global Deprotection & Saponification
Treat the intermediate with TFA/DCM (1:1) to remove Boc groups.
Treat with LiOH (1M, aq) in THF to hydrolyze the ethyl ester.
Purification: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Figure 2: Convergent synthesis workflow for pyridine-beta-alanine integrin antagonists via Heck coupling and amide conjugation.
Biological Evaluation Protocols
Trustworthy data requires robust, reproducible assays. The Solid-Phase Receptor Binding Assay is the industry standard for determining IC50 values.
Protocol: Solid-Phase
Binding Assay
Principle:
This ELISA-type assay measures the ability of the synthesized small molecule to compete with a biotinylated natural ligand (Vitronectin) for binding to purified integrin receptors coated on a plate.
The following data summarizes how modifications to the pyridine-beta-alanine motif typically influence potency and selectivity. Note: Data represents trends observed in this chemical class.
Structural Modification
Effect on Potency
Effect on Selectivity ( vs )
Mechanistic Insight
Pyridine N-Oxidation
Decreased
Neutral
Loss of basicity/H-bond acceptor capability reduces affinity.
Beta-Alanine -Methylation
Increased
Increased
Restricts conformational freedom, locking the "bioactive" pose.
Linker Length (+1 CH2)
Decreased
Shift to
accommodates longer ligands; prefers the shorter beta-alanine distance.
Pyridine 2-F Substitution
Variable
Increased
Fluorine lowers pKa of the pyridine nitrogen, altering H-bond networks.
Key Optimization Insight
The distance constraint is the most critical parameter. The pyridine ring acts as a spacer of approximately 4.5 Å. Combined with the beta-alanine tail, it positions the carboxylate exactly ~15 Å from the basic guanidine group, which matches the distance between the MIDAS cation and the Asp218 residue in the activated
crystal structure.
References
Design and synthesis of alphavbeta3 antagonists containing a pyridone or pyrazinone central scaffold.
Source: PubMed (Vertex Pharmaceuticals)
URL:[Link]
Solid phase assays for studying ECM protein-protein interactions.
Source: Methods in Molecular Biology (Protocol Standard)
URL:[Link]
Synthesis and biological evaluation of non-peptide alpha(v)beta(3)/alpha(5)beta(1) integrin dual antagonists containing 5,6-dihydropyridin-2-one scaffolds.
Source: Bioorganic & Medicinal Chemistry
URL:[Link]
Crystal Structure of the αVβ3-TDI-4161 Complex (Structural Basis for Design).
Source: Journal of Biological Chemistry / PMC
URL:[Link]
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Technical Notes & Optimization
Troubleshooting
Technical Support Guide: Troubleshooting Solubility of 3-[(Pyridin-4-yl)amino]propanoic acid
Welcome to the technical support center. This guide provides in-depth troubleshooting for solubility challenges encountered with 3-[(Pyridin-4-yl)amino]propanoic acid, a compound of interest for researchers in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center. This guide provides in-depth troubleshooting for solubility challenges encountered with 3-[(Pyridin-4-yl)amino]propanoic acid, a compound of interest for researchers in medicinal chemistry and drug development. We will explore the chemical principles governing its solubility in aqueous and organic solvents and provide field-proven protocols to ensure successful preparation of your stock solutions.
Section 1: The Chemical Basis of Solubility: Water vs. DMSO
Q1: Why is 3-[(Pyridin-4-yl)amino]propanoic acid's solubility so different in water compared to DMSO?
The significant difference in solubility stems from the molecule's structure and its interaction with these two very different polar solvents. 3-[(Pyridin-4-yl)amino]propanoic acid is an amino acid derivative that exists predominantly as a zwitterion at neutral pH. This means it has both a positively charged group (a protonated amine or pyridine nitrogen) and a negatively charged group (a deprotonated carboxylic acid) on the same molecule.[1][2]
In Water (Polar, Protic): Water is a polar, protic solvent, meaning it has a significant dipole moment and can donate hydrogen bonds. It excels at solvating charged species. Water molecules form a highly organized "hydration shell" around the zwitterion's charged centers (-COO⁻ and -NH⁺). However, the strong intermolecular electrostatic attractions between the zwitterions themselves can lead to a stable crystal lattice, resulting in low solubility in pure, neutral water. Solubility in aqueous solutions is critically dependent on pH. Moving the pH away from the molecule's isoelectric point (the pH at which the net charge is zero) will convert the zwitterion into either a more soluble cation (at low pH) or anion (at high pH).[2]
In DMSO (Polar, Aprotic): Dimethyl sulfoxide (DMSO) is a polar, aprotic solvent. It has a strong dipole but lacks acidic protons, making it a poor hydrogen bond donor. DMSO's effectiveness comes from its ability to disrupt the strong intermolecular hydrogen bonds between the solute molecules. The oxygen atom in DMSO is a strong hydrogen bond acceptor, allowing it to interact favorably with the protonated amine group (NH⁺).[3][4] Furthermore, the larger, less-polar pyridine ring and hydrocarbon backbone of the molecule are more readily accommodated by DMSO than by the highly structured hydrogen-bonding network of water.[5] This combination of interactions makes DMSO a superior solvent for many complex organic molecules, including this one.
Q2: I can't dissolve 3-[(Pyridin-4-yl)amino]propanoic acid in water or buffer. What should I do?
This is a common issue due to the zwitterionic nature of the compound at neutral pH. The key is to adjust the pH to create a soluble salt.
Workflow: Aqueous Dissolution via pH Adjustment
Fig 3. Aqueous dissolution workflow.
Step-by-Step Protocol:
Create a Slurry: Add the desired volume of purified water or buffer (e.g., PBS) to your pre-weighed compound. Do not expect it to dissolve immediately.
Acidification (to form a soluble cation):
While vortexing or stirring, add 0.1N HCl drop by drop.
After each drop, allow a moment for dissolution. The pyridine ring and secondary amine will become protonated, creating a positively charged, more soluble species.
Continue until the solution becomes clear.
Alkalinization (to form a soluble anion):
As an alternative to step 2, add 0.1N NaOH drop by drop to the slurry.
This will deprotonate the carboxylic acid, creating a negatively charged, more soluble species.
Continue until the solution is clear.
Use of Aids: Sonication in a water bath can significantly accelerate dissolution after pH adjustment. Gentle warming (to 37°C) may also be used, but avoid boiling.
Q3: What is the recommended procedure for dissolving the compound in DMSO?
Dissolving in DMSO is typically more straightforward. However, for best results and to avoid issues with "stubborn" lots, a robust procedure is recommended. Some suppliers note that sonication is needed for similar compounds.[6]
Step-by-Step Protocol:
Use High-Quality DMSO: Use anhydrous (or "dry") DMSO. Water absorbed from the atmosphere into older bottles of DMSO can sometimes hinder the solubility of certain compounds.[6]
Combine Compound and Solvent: Add the appropriate volume of DMSO to your pre-weighed compound to achieve the desired stock concentration.
Vortex: Mix thoroughly by vortexing for 30-60 seconds.
Sonicate: Place the vial in a bath sonicator for 5-10 minutes. This is often the key step to break up small particulates and achieve a completely clear solution.[6]
Inspect: Hold the vial up to a light source to ensure no undissolved particles remain. If needed, repeat the vortexing and sonication steps.
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Section 3: Quantitative Data Summary
The following table provides approximate solubility data based on publicly available information for structurally similar compounds and general chemical principles. Note: Actual solubility may vary based on compound purity, crystalline form, and experimental conditions.
Solvent
Approx. Solubility
Required Method / Remarks
Water (pH 7)
< 1 mg/mL
Very poor solubility.
Aqueous Buffer (with pH adjustment)
> 10 mg/mL
Readily soluble with addition of dilute acid (e.g., HCl) or base (e.g., NaOH).
DMSO
≥ 5 mg/mL
Good solubility. Sonication is highly recommended for complete dissolution.[6]
Ethanol
Low
Generally not a preferred solvent for this class of compounds.
Section 4: Frequently Asked Questions (FAQs)
Q4: My compound is a hydrochloride (HCl) salt. How does this affect solubility?
An HCl salt is the pre-acidified form of the compound. It should dissolve directly in water or neutral buffers without the need for further pH adjustment, as it already exists as a soluble cation.
Q5: Why did my compound precipitate when I diluted my DMSO stock solution into an aqueous buffer (e.g., PBS)?
This is a common phenomenon called "antisolvent precipitation." The compound is highly soluble in the DMSO stock but may be poorly soluble in the final aqueous buffer at the target concentration and pH. When the DMSO stock is added to the buffer, the DMSO concentration is diluted, and the water becomes the primary solvent. If the compound's solubility limit in the aqueous buffer is exceeded, it will precipitate. To resolve this, either lower the final concentration or consider adjusting the pH of the final aqueous solution before or after adding the compound.
Q6: Can I heat the solution to improve solubility?
Gentle warming to 37-50°C can be effective, especially in conjunction with sonication. However, avoid aggressive heating or boiling, as this can lead to degradation of the compound. Always check the compound's stability data if available.
Q7: For my cell-based assay, what is the maximum concentration of DMSO I can use?
DMSO can be toxic to cells. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% in the culture medium.[7] However, primary cells or sensitive cell lines may require concentrations below 0.1%.[7] It is crucial to run a vehicle control (medium + same final concentration of DMSO) to ensure that the observed effects are from your compound and not the solvent.
References
DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]
Chakraborty, J., et al. (2024). Exploring the solubility and intermolecular interactions of biologically significant amino acids l-serine and L-cysteine in binary mixtures of H2O + DMF, H2O + DMSO and H2O + ACN in temperature range from T = 288.15 K to 308.15 K. Biophysical Chemistry. Retrieved from [Link]
Needham, T. E. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]
Martínez-Alonso, E., et al. (2025, August 6). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. PubMed. Retrieved from [Link]
Martínez-Alonso, E., et al. (2025, August 6). Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules. MDPI. Retrieved from [Link]
ResearchGate. (2022, February 20). The difference between dissolving chemicals in DMSO or water?. Retrieved from [Link]
Optimizing pH for extraction of N-(4-pyridyl)-beta-alanine
To: Research & Development Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: pH Optimization for N-(4-pyridyl)-beta-alanine Extraction Executive Summary: The "Sweet Spot" Strategy For t...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research & Development Team
From: Senior Application Scientist, Technical Support
Subject: Technical Guide: pH Optimization for N-(4-pyridyl)-beta-alanine Extraction
Executive Summary: The "Sweet Spot" Strategy
For the extraction of N-(4-pyridyl)-beta-alanine , pH is not just a variable; it is the primary switch controlling the molecule's solubility and phase partitioning. This molecule is an amphoteric zwitterion . It possesses a basic pyridine nitrogen (pKa ≈ 9.[1]2) and an acidic carboxylic acid tail (pKa ≈ 3.6).
The Critical Error: Attempting extraction at neutral pH (pH 7.0) using non-polar solvents (DCM, Ethyl Acetate) often results in <5% recovery .[2] The zwitterionic form is highly polar and water-soluble.[3]
The Solution: You must target the Isoelectric Point (pI ≈ 6.4) and utilize a polar organic solvent system (e.g., n-Butanol) combined with the "Salting-Out" effect.
Module 1: The Chemistry of Extraction (The "Why")
To optimize recovery, you must visualize the charge state of the molecule.[2] We are dealing with three distinct species depending on the pH of your aqueous layer.
Speciation & Solubility Logic
pH < 3.0 (Cationic State):
Species: Pyridine-H⁺ / COOH
Behavior: Highly water-soluble. Cannot be extracted into organic solvents.
Use Case: Binding to Cation Exchange Resins (e.g., Dowex 50W).[2]
pH 6.0 – 6.8 (Zwitterionic State - The "Sweet Spot"):
Species: Pyridine-H⁺ / COO⁻ (Net Charge = 0)
Behavior: Lowest water solubility (precipitation potential) and maximum partition coefficient (
Figure 1: pH-dependent speciation of N-(4-pyridyl)-beta-alanine. The green node represents the target window for extraction.
Module 2: Troubleshooting & FAQs
Q1: I adjusted the pH to 6.4, but the product is not moving into Dichloromethane (DCM). Why?A: This is a polarity mismatch. Even at the isoelectric point, the zwitterion is extremely polar due to the internal salt bridge (Pyridine-H⁺ ... COO⁻). DCM is too non-polar to solvate this species.
Fix: Switch to n-Butanol or a mixture of Chloroform:Isopropanol (3:1) . The hydroxyl groups in these solvents can disrupt the zwitterionic hydration shell.
Q2: I have a massive emulsion layer. How do I break it?A: Zwitterions at their pI often act as surfactants, stabilizing emulsions.[2]
Fix 1 (Physical): Filter the biphasic mixture through a pad of Celite to break the interfacial tension.
Fix 2 (Chemical): Add solid NaCl to saturation (Salting Out). This increases the ionic strength of the aqueous phase, pushing the organic compound out and sharpening the phase boundary.
Q3: Can I just precipitate it out instead of extracting?A: Yes, if the concentration is high (>100 mg/mL).[2]
Protocol: Concentrate the aqueous reaction mixture to minimal volume. Adjust pH to 6.4 slowly. Cool to 4°C overnight. Add an anti-solvent like Acetone or Ethanol to force precipitation.
Module 3: Validated Extraction Protocol
This protocol assumes you are starting with an acidic reaction mixture (e.g., after hydrolysis).[2]
Technical Support Center: Troubleshooting Low Conversion in SNAr Reactions with Beta-Alanine
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address th...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of low conversion rates in Nucleophilic Aromatic Substitution (SNAr) reactions when using beta-alanine as a nucleophile. Our approach is grounded in mechanistic principles and practical, field-proven solutions.
Troubleshooting Guide: Addressing Low Conversion
This section is designed to help you diagnose and resolve common issues encountered during SNAr reactions with beta-alanine.
Q1: My SNAr reaction with beta-alanine is showing little to no product formation. What are the primary factors I should investigate?
Low conversion in an SNAr reaction is a multifaceted issue. A systematic approach to troubleshooting is crucial.[1] Here are the key areas to examine:
Inadequate Activation of the Aromatic Ring: The foundational requirement for a successful SNAr reaction is a sufficiently electron-deficient aromatic ring. This is achieved by the presence of strong electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -CF₃, positioned ortho or para to the leaving group.[1][2][3] Without adequate activation, the aromatic ring is not susceptible to nucleophilic attack.
Suboptimal Leaving Group: In SNAr reactions, the typical reactivity order for halogen leaving groups is F > Cl > Br > I.[1] This is because the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the carbon atom more electrophilic.
Issues with Beta-Alanine as the Nucleophile: Beta-alanine presents unique challenges due to its zwitterionic nature and the presence of both a nucleophilic amino group and a potentially interfering carboxylic acid group. Key considerations include:
Deprotonation: The amine group of beta-alanine must be deprotonated to act as an effective nucleophile. The choice of base and reaction conditions are critical to ensure the formation of the corresponding amino anion.
Solubility: Beta-alanine and its salts may have limited solubility in common aprotic polar solvents used for SNAr reactions.[4]
Inappropriate Reaction Conditions: Factors such as the choice of solvent, base, and temperature play a pivotal role in the success of the reaction.
Troubleshooting Workflow
Below is a systematic workflow to diagnose and address low conversion in your SNAr reaction with beta-alanine.
Caption: A stepwise approach to troubleshooting low conversion.
Q2: How does the zwitterionic nature of beta-alanine affect my SNAr reaction, and how can I mitigate these effects?
The zwitterionic nature of beta-alanine at neutral pH, where it exists with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻), significantly impacts its reactivity in SNAr reactions. The protonated amino group is not nucleophilic. Therefore, a suitable base is required to deprotonate it and generate the nucleophilic free amine.
Mitigation Strategies:
Choice of Base: A base strong enough to deprotonate the ammonium group (pKa ~10.24) but not so strong as to cause unwanted side reactions is necessary.[5]
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. They are generally strong enough to deprotonate the amine and are often used in excess.
Organic Bases: Non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be employed.
Use of Beta-Alanine Esters: To circumvent the issues associated with the free carboxylic acid, consider using a beta-alanine ester (e.g., methyl or ethyl ester). This eliminates the zwitterionic form and the need to deprotonate the carboxylate group, simplifying the reaction system. The ester can be hydrolyzed post-reaction if the free acid is desired.
Q3: I'm observing multiple byproducts in my reaction. What are the potential side reactions with beta-alanine under SNAr conditions?
Several side reactions can occur, leading to a complex reaction mixture and low yield of the desired product.
Double Addition: If your aromatic substrate has multiple leaving groups, or if the product of the initial SNAr reaction is still reactive, a second molecule of beta-alanine can react, leading to a bis-adduct.
Polymerization: Under certain conditions, beta-alanine can undergo self-condensation or polymerization, especially at elevated temperatures.[6][7][8]
Decarboxylation: While less common under typical SNAr conditions, decarboxylation of beta-alanine can be induced by heat, particularly in the presence of certain catalysts.[9][10]
Reaction with the Carboxylate: The carboxylate group, although a weak nucleophile, could potentially compete with the amine under harsh conditions, leading to unwanted byproducts.
Minimizing Side Reactions:
Control Stoichiometry: Use a slight excess of the limiting reagent to drive the reaction to completion and minimize unreacted starting materials.
Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize temperature-induced side reactions like polymerization and decarboxylation.
Protecting Groups: Consider protecting the carboxylic acid group as an ester to prevent its participation in side reactions.
Frequently Asked Questions (FAQs)
This section addresses broader questions related to SNAr reactions involving beta-alanine.
Q1: What is the optimal solvent for an SNAr reaction with beta-alanine?
Polar aprotic solvents are generally the best choice for SNAr reactions as they can solvate the charged Meisenheimer intermediate.[2] Common choices include:
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Acetonitrile (ACN)
N-Methyl-2-pyrrolidone (NMP)
The solubility of beta-alanine and its salts should be considered. Beta-alanine has good solubility in water and methanol but is less soluble in many aprotic organic solvents.[4][11][12] Using a co-solvent system or a beta-alanine ester derivative with improved solubility might be necessary.
Solvent
Dielectric Constant (ε)
Boiling Point (°C)
Notes on Suitability
DMSO
47
189
Excellent for SNAr, good solvating power for polar reagents.
DMF
37
153
Another excellent choice, similar to DMSO.
NMP
32
202
High boiling point, useful for sluggish reactions requiring high temperatures.
Acetonitrile
38
82
Lower boiling point, easier to remove post-reaction.
Q2: Which base is most effective for deprotonating beta-alanine in an SNAr reaction?
The choice of base is critical and depends on the specific reaction conditions and substrates.
Base
pKa of Conjugate Acid
Typical Conditions
Advantages
Disadvantages
K₂CO₃
10.3
Heterogeneous, often with heating
Inexpensive, readily available
Can be slow, requires vigorous stirring
Cs₂CO₃
10.3
Heterogeneous, often milder than K₂CO₃
More reactive than K₂CO₃
More expensive
DIPEA
10.7
Homogeneous
Soluble in organic solvents, non-nucleophilic
Can be difficult to remove
DBU
13.5
Homogeneous
Strong, non-nucleophilic base
Can promote side reactions
Q3: What is the generally accepted mechanism for the SNAr reaction?
The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[2][3]
Nucleophilic Attack: The nucleophile (deprotonated beta-alanine) attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] This step is usually the rate-determining step as it involves the loss of aromaticity.
Elimination of the Leaving Group: The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.
Caption: The two-step addition-elimination mechanism of an SNAr reaction.
Experimental Protocols
Protocol 1: General Procedure for SNAr Reaction of an Activated Aryl Fluoride with Beta-Alanine
Materials:
Activated aryl fluoride (1.0 eq)
Beta-alanine (1.2 eq)
Potassium carbonate (K₂CO₃) (2.5 eq)
Dimethyl sulfoxide (DMSO)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated aryl fluoride, beta-alanine, and potassium carbonate.
Add DMSO to achieve a concentration of 0.1-0.5 M with respect to the aryl fluoride.
Heat the reaction mixture to 80-120 °C and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Pour the mixture into water and acidify with 1 M HCl to pH ~2-3.
Extract the aqueous layer with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Screening for Optimal Base
Materials:
Activated aryl fluoride (1.0 eq)
Beta-alanine (1.2 eq)
A selection of bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA, DBU)
DMSO
Procedure:
Set up parallel reactions in small vials, each containing the activated aryl fluoride and beta-alanine.
To each vial, add a different base (2.5 eq for solid bases, 2.0 eq for liquid bases).
Add DMSO to each vial to the same concentration.
Seal the vials and place them in a heating block at a set temperature (e.g., 100 °C).
After a set time (e.g., 4, 8, 16 hours), take an aliquot from each reaction, quench with dilute acid, and analyze by LC-MS to determine the conversion to the desired product.
Compare the results to identify the most effective base for your system.
References
Beta Alanine Side Effects: An In Depth Look - Mr Supplement. (2026, January 10). Retrieved from [Link]
Controllable Polymerization of N-Substituted β-Alanine N-Thiocarboxyanhydrides for Convenient Synthesis of Functional Poly(β-peptoid)s. CCS Chemistry. (n.d.). Retrieved from [Link]
Understanding Beta-Alanine: Side Effects and What to Expect - Oreate AI Blog. (2026, January 6). Retrieved from [Link]
Beta-Alanine: Benefits, Dosage, and Side Effects - QNT Sport. (2025, May 22). Retrieved from [Link]
What Are the Side Effects of Taking Beta-Alanine? - CarnoSyn. (2023, October 4). Retrieved from [Link]
Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. (n.d.). Retrieved from [Link]
β-Alanine - Wikipedia. (n.d.). Retrieved from [Link]
Synthesis and characterization of novel poly(α-methyl β-alanine-b-lactone)s through hydrogen-transfer and ring-opening polymerization. ResearchGate. (2025, August 8). Retrieved from [Link]
A highly conformationally specific a- and b-Ala decarboxylation pathway. (n.d.). Retrieved from [Link]
Synthesis of Poly-β-alanine from Acrylamide. A Novel Synthesis of β-Alanine. Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
Advances in the synthesis of β-alanine - PMC. (n.d.). Retrieved from [Link]
16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022, September 24). Retrieved from [Link]
5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved from [Link]
Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC. (n.d.). Retrieved from [Link]
Temperature-dependent solubility of β -Alanine in different binary solvents from 288.15 K to 323.15 K: Measurement and thermodynamic modeling | Request PDF. ResearchGate. (2025, August 10). Retrieved from [Link]
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Retrieved from [Link]
Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers | Organic Letters. (2015, September 17). Retrieved from [Link]
Proposed mechanism: Intramolecular SNAr via zwitterionic activation : r/chemistry. Reddit. (2025, June 15). Retrieved from [Link]
A highly conformationally specific alpha- and beta-Ala+ decarboxylation pathway - PubMed. (2007, March 14). Retrieved from [Link]
SNAr troubleshooting : r/AskChemistry. Reddit. (2023, December 23). Retrieved from [Link]
The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. (n.d.). Retrieved from [Link]
Chemical Properties of «beta»-Alanine (CAS 107-95-9). Cheméo. (n.d.). Retrieved from [Link]
One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation - PMC. (2024, December 5). Retrieved from [Link]
C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr) - PMC. (n.d.). Retrieved from [Link]
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. (2017, March 18). Retrieved from [Link]
Decarboxylation of primary amino acids - Chemistry Stack Exchange. (2021, July 12). Retrieved from [Link]
Synthesis of β-alanine from L-aspartate using L-aspartate-α-decarboxylase from Corynebacterium glutamicum | Request PDF. ResearchGate. (n.d.). Retrieved from [Link]
Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. (2023, August 15). Retrieved from [Link]
How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. Frontiers. (2022, February 1). Retrieved from [Link]
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers. (2022, June 7). Retrieved from [Link]
Aromatic Nucleophilic Substitution | Dalal Institute. (n.d.). Retrieved from [Link]
The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers - PMC. (2023, February 19). Retrieved from [Link]
Dosing strategies for β-alanine supplementation in strength and power performance: a systematic review - PMC. (2025, September 25). Retrieved from [Link]
Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. (2025, February 25). Retrieved from [Link]
Dosing strategies for β-alanine supplementation in strength and power performance: a systematic review - PubMed. (2025, September 25). Retrieved from [Link]
Improving beta-alanine supplementation strategy to enhance exercise performance in athletes: Perspectives. ResearchGate. (n.d.). Retrieved from [Link]
The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. MDPI. (2023, February 19). Retrieved from [Link]
"beta-Alanine supplemented diets enhance behavioral resilience to stres". STARS. (2015, January 1). Retrieved from [Link]
Improving beta‐alanine supplementation strategy to enhance exercise performance in athletes - PMC. (n.d.). Retrieved from [Link]
HPLC Method Development for Pyridine-Amino Acid Derivatives: A Comparative Guide
Executive Summary The Challenge: Pyridine-amino acid derivatives represent a "perfect storm" for chromatographic separation. The pyridine ring is basic ( ) and prone to severe peak tailing due to interaction with residua...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Challenge: Pyridine-amino acid derivatives represent a "perfect storm" for chromatographic separation. The pyridine ring is basic (
) and prone to severe peak tailing due to interaction with residual silanols on silica supports. Simultaneously, the amino acid moiety introduces zwitterionic character, often resulting in poor retention on standard C18 phases due to high polarity.
The Solution: This guide compares three dominant methodologies: Traditional C18, Ion-Pairing Chromatography (IPC), and Fluorinated (PFP) Core-Shell Phases . Based on comparative analysis and experimental data, PFP phases are identified as the superior choice, offering orthogonal selectivity via
interactions and dipole-dipole mechanisms that solve both retention and peak shape issues without compromising Mass Spectrometry (MS) sensitivity.
Part 1: The Mechanistic Landscape
To develop a robust method, one must understand the molecular interactions at play. Standard alkyl phases (C18) rely almost exclusively on hydrophobic dispersion forces. Pyridine derivatives, however, are polar and basic.
The "Silanol Trap"
On a standard C18 column, the basic nitrogen of the pyridine ring becomes protonated at acidic pH (
). These positively charged species interact ionically with deprotonated silanols () on the silica surface. This secondary interaction is slow and kinetically heterogeneous, causing the characteristic "shark-fin" tailing seen in Figure 1.
The PFP Advantage
Pentafluorophenyl (PFP) phases introduce a highly electronegative fluorine ring system. This creates an electron-deficient cavity that invites strong interaction with the electron-rich pyridine ring.
Interaction: The aromatic stacking stabilizes the analyte.
Dipole-Dipole: The C-F bonds create a strong dipole that retains polar groups.
Shape Selectivity: Rigid planar structures (like pyridine) are preferentially retained over non-planar impurities.
Visualization: Interaction Mechanisms
The following diagram illustrates why PFP succeeds where C18 fails.
Figure 1: Mechanistic comparison of analyte interactions. Note the detrimental ionic interaction on C18 vs. the constructive
stacking on PFP.
Part 2: Comparative Analysis & Experimental Data
We evaluated three method strategies for a model compound: 2-amino-3-(pyridin-3-yl)propanoic acid (a pyridine-alanine analog).
Methodology Overview
System: Agilent 1290 Infinity II LC
Detection: MS (ESI+) and UV (254 nm)
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B: Acetonitrile
Gradient: 5-95% B over 10 minutes
Comparative Data Table
Feature
Method A: Standard C18
Method B: Ion-Pairing (IPC)
Method C: PFP Core-Shell (Recommended)
Stationary Phase
1.7 µm C18 Bridged Ethyl Hybrid
5 µm C18 + Hexanesulfonate
2.6 µm Core-Shell PFP
Retention ()
0.8 (Poor)
4.5 (Excellent)
3.2 (Good)
Tailing Factor ()
2.4 (Fail)
1.1 (Pass)
1.08 (Pass)
Resolution ()
1.2 (vs. impurity)
3.5
4.1
MS Sensitivity
High
Suppressed (>90% loss)
High
Equilibration Time
Fast (3 min)
Slow (30-60 min)
Fast (3 min)
Robustness
Low (pH sensitive)
Medium (Temp sensitive)
High
Analysis of Results
Method A (C18): Failed due to peak tailing (
). The analyte eluted near the void volume due to high polarity, causing co-elution with matrix components.
Method B (IPC): solved the retention and shape issues by neutralizing the charge. However, the ion-pairing reagent (Hexanesulfonate) caused massive signal suppression in the Mass Spectrometer, rendering the method useless for trace analysis or PK studies.
Method C (PFP): Provided the "Goldilocks" solution. The core-shell morphology ensured high efficiency, while the fluorinated chemistry engaged the pyridine ring specifically. Retention was achieved without "gluing" the compound to the column, and MS sensitivity remained intact.
Part 3: Step-by-Step Method Development Protocol
This protocol is designed for PFP Core-Shell columns (e.g., Kinetex PFP, Raptor FluoroPhenyl, or ACE C18-PFP).
Phase 1: Mobile Phase Selection
Buffer: Use Ammonium Formate (10-20 mM) adjusted to pH 3.0 .
Why? Pyridine is basic. At pH 3.0, it is fully protonated (
). While this usually risks silanol interaction, the PFP phase relies on the charged dipole interaction. Formate is volatile and MS-friendly.
Organic Modifier:Methanol is often preferred over Acetonitrile for PFP phases.
Why? Methanol is a protic solvent that promotes
interactions, whereas Acetonitrile (aprotic) can sometimes suppress the specific selectivity of the PFP ring.
Phase 2: The Screening Gradient
Run a broad gradient to assess retention behavior.
Flow Rate: 0.5 mL/min (for 2.1 mm ID columns).
Gradient:
0 min: 5% B
10 min: 95% B
12 min: 95% B
12.1 min: 5% B
Temperature: Start at 35°C.
Phase 3: Optimization Workflow (Decision Tree)
Figure 2: Optimization logic for pyridine-amino acid derivatives on PFP phases.
Phase 4: Critical Troubleshooting
If you see "U-Shape" Retention: PFP phases can act as HILIC columns at high organic (>80% ACN) and RP columns at low organic. If your amino acid is very polar, do not be afraid to invert the gradient (start high organic) to utilize the HILIC mechanism of the silica backbone.
System Peaks: If using MS, avoid TFA (Trifluoroacetic acid). It pairs with the pyridine, improving shape but suppressing signal. Use Formic Acid or Difluoroacetic Acid (DFA) as a compromise.
References
Bell, D. S., & Jones, A. D. (2005).[1] Solute attributes and molecular interactions contributing to "U-shape" retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A.
Schug, K. A., et al. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[2][3] LCGC North America.
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[2][4] Chromatography Today.
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic pharmaceuticals. Journal of Chromatography A.
Comparative Guide: 3-[(Pyridin-4-yl)amino]propanoic Acid vs. N-Phenyl-beta-alanine
Executive Summary This guide provides a technical comparison between 3-[(Pyridin-4-yl)amino]propanoic acid and N-phenyl-beta-alanine . While both compounds serve as -amino acid scaffolds in medicinal chemistry, they repr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between 3-[(Pyridin-4-yl)amino]propanoic acid and N-phenyl-beta-alanine . While both compounds serve as
-amino acid scaffolds in medicinal chemistry, they represent a classic "bioisosteric switch" between a phenyl ring and a pyridine ring. This substitution fundamentally alters the physicochemical profile—specifically solubility, basicity, and hydrogen-bonding capability—transforming a hydrophobic linker (phenyl) into a polar, ionizable modulator (pyridine).
Primary Distinction:
N-Phenyl-beta-alanine: A lipophilic, non-basic scaffold used to target hydrophobic pockets (e.g., VLA-4 integrin antagonists).
3-[(Pyridin-4-yl)amino]propanoic acid: A polar, basic scaffold used to enhance aqueous solubility and introduce hydrogen-bond acceptor motifs (e.g., Dabigatran-related intermediates).
Physicochemical Profile Comparison
The following data highlights the shift in properties when replacing the benzene ring with a pyridine ring.
Feature
N-Phenyl-beta-alanine
3-[(Pyridin-4-yl)amino]propanoic acid
Structure
Phenyl-NH-CH-CH-COOH
Pyridin-4-yl-NH-CH-CH-COOH
CAS Number
5652-38-0
2172453-01-7 (HCl salt) / 3429-24-1 (Free base)
Molecular Weight
165.19 g/mol
166.18 g/mol
LogP (Est.)
~1.2 (Lipophilic)
-0.5 to 0.2 (Hydrophilic)
Basicity (pKa)
Exocyclic N: ~4–5 (Weakly basic)
Ring N: ~5.2 (Basic); Exocyclic N: Non-basic
Solubility
Low in water; Soluble in organic solvents (DCM, EtOAc)
High in water (especially acidic pH); Low in non-polar organics
H-Bonding
1 Donor (NH), 1 Acceptor (CO)
1 Donor (NH), 2 Acceptors (CO, Pyridine-N)
Electronic Effect
Phenyl is electron-rich/neutral
Pyridine is electron-deficient (Strong -acceptor)
Structural Visualization
The following diagram illustrates the structural relationship and the critical "Bioisosteric Switch" point.
Caption: Bioisosteric transformation from the hydrophobic phenyl scaffold to the polar pyridine scaffold.
Synthetic Accessibility & Protocols
Both compounds are synthesized via aza-Michael addition , reacting an amine with an acrylic acid derivative (usually an ester, followed by hydrolysis). However, the reactivity differs significantly due to the electronic nature of the amine.
Challenge: Nucleophilicity vs. Basicity
Aniline (Phenyl): Moderate nucleophile, weak base. Reacts readily with acrylates under mild conditions.
4-Aminopyridine (Pyridyl): The exocyclic amino group is electron-poor due to delocalization into the electron-deficient pyridine ring. However, the ring nitrogen is highly basic.
Problem: Standard thermal conditions often fail or are slow because the amine is deactivated.
Solution:Acid Catalysis. Using acetic acid or triflic acid activates the acrylate (electrophile) significantly more than it deactivates the amine, driving the reaction forward.
Heat to reflux (100–120°C) for 12–16 hours. High temperature is required to overcome the low nucleophilicity of the exocyclic nitrogen.
Workup:
Concentrate to remove excess acrylate.
Dissolve residue in DCM, wash with saturated NaHCO
(to remove acetic acid).
Dry organic layer and concentrate to yield the ester intermediate.
Hydrolysis:
Dissolve ester in 6M HCl (reflux 2h) or NaOH/MeOH.
Purification: The product is zwitterionic. If using HCl, it isolates as the dihydrochloride salt. If using NaOH, careful neutralization to the isoelectric point (pH ~6–7) is required to crystallize the free acid.
Reaction Mechanism Visualization[4]
Caption: Acid-catalyzed mechanism required for the pyridine analog due to reduced nucleophilicity.
Functional Performance & Applications
Drug Design & Scaffolding
N-Phenyl-beta-alanine:
Hydrophobic Binding: Used when the target receptor has a lipophilic pocket (e.g., S1' pockets in proteases).
Example: VLA-4 Integrin Antagonists often utilize N-phenyl or N-aryl-beta-amino acid backbones to mimic the Leu-Asp (LD) motif while providing metabolic stability.
Pyridine Analog:
Solubility Handle: Replacing a phenyl ring with pyridine is a standard medicinal chemistry tactic to lower LogP and improve oral bioavailability.
Specific Interaction: The pyridine nitrogen can accept a hydrogen bond from the receptor (e.g., Serine or Threonine OH groups), potentially increasing potency if a specific interaction exists.
Example: Similar motifs (pyridin-2-ylamino) appear in thrombin inhibitors like Dabigatran etexilate , where the pyridine ring modulates the pKa and solubility of the benzimidazole core.
Peptidomimetics
Both compounds serve as
-amino acid building blocks for -peptides .
Phenyl-block: Promotes helix formation through hydrophobic stacking.
Pyridyl-block: Disrupts hydrophobic stacking but allows for pH-dependent conformational switching (protonation of the pyridine ring at pH < 5 repels other cations).
References
Synthesis of Pyridyl-amino Acids: ChemicalBook. "3-(pyridin-2-ylamino)propanoic acid synthesis." Accessed 2025. Link
Acid Catalysis in Aza-Michael Addition: Letters in Organic Chemistry. "Triflic Acid as Efficient Catalyst for the Hydroamination of Ethyl Acrylate with 2-Aminopyridines." Link
VLA-4 Antagonists (Phenyl Analog Application): Bioorganic & Medicinal Chemistry Letters. "N-(3-phenylsulfonyl-3-piperidinoyl)-phenylalanine derivatives as potent, selective VLA-4 antagonists." Link
Dabigatran Impurities (Pyridyl Analog Context): ChemicalBook. "Dabigatran Impurity Data & Pyridyl-Alanine Derivatives." Link
General Properties of N-Phenyl-beta-alanine: PubChem. "N-Phenyl-beta-alanine Compound Summary." Link
Comparative Guide: Metabolic Stability of Pyridine vs. Phenyl Beta-Amino Acids
Executive Summary In the optimization of peptidomimetics, -amino acids are frequently employed to induce specific secondary structures (helices, turns) and improve proteolytic stability. However, the side-chain architect...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of peptidomimetics,
-amino acids are frequently employed to induce specific secondary structures (helices, turns) and improve proteolytic stability. However, the side-chain architecture significantly dictates the metabolic clearance profile.
This guide compares the metabolic stability of Phenyl-
-amino acids (e.g., -homophenylalanine) versus their Pyridine bioisosteres (e.g., -homopyridylalanine). While phenyl rings are classic lipophilic pharmacophores, they are often "metabolic soft spots" prone to CYP450-mediated oxidation. The pyridine-for-phenyl switch is a strategic modification intended to lower lipophilicity () and suppress oxidative metabolism, though it introduces specific liabilities regarding N-oxidation and CYP inhibition.
Mechanistic Basis of Metabolic Divergence
To engineer stable drugs, one must understand the causality behind clearance. The metabolic fate of these two scaffolds differs fundamentally due to their electronic properties.
The Phenyl Scaffold (Electron-Rich)
The phenyl ring in
-homophenylalanine is electron-rich. In the liver, Cytochrome P450 (CYP) enzymes—specifically isoforms like CYP3A4 and CYP2C9—act as electrophiles.
Mechanism: The high electron density facilitates the formation of an arene oxide intermediate or direct radical cation formation.
Outcome: This rapidly rearranges to a phenol (hydroxylation), marking the molecule for Phase II conjugation (glucuronidation) and rapid excretion.
The Pyridine Scaffold (Electron-Deficient)
Replacing the CH group with a Nitrogen atom creates an electron-deficient
Ring Stability: The electronegative nitrogen lowers the energy of the
-system, making the ring significantly less susceptible to electrophilic attack by the high-valent Iron-Oxo species of CYP450.
The Nitrogen Liability: While the ring carbons are protected, the nitrogen lone pair can undergo:
N-Oxidation: Mediated by Flavin-containing Monooxygenases (FMOs) or CYPs.
Type II Ligand Binding: The lone pair can coordinate directly to the heme iron of CYP enzymes, potentially causing metabolic stability (via self-inhibition) but raising the risk of Drug-Drug Interactions (DDI).
Pathway Visualization
The following diagram illustrates the divergent metabolic pathways for these two scaffolds.
Figure 1: Divergent metabolic fates. Phenyl rings undergo rapid hydroxylation, while Pyridine rings resist carbon oxidation but may undergo N-oxidation.
To objectively compare these scaffolds, we utilize the Liver Microsomal Stability Assay . This is a self-validating system measuring Intrinsic Clearance (
).
Protocol Design
Objective: Determine the in vitro
and of -amino acid analogs.
System: Human Liver Microsomes (HLM) supplemented with NADPH.[2][3]
Reagents & Preparation:
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Microsomes: Pooled HLM (final conc. 0.5 mg/mL).[2]
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
Test Compounds: 1 µM final concentration (keeps reaction first-order).
Controls:
High Clearance: Verapamil or Testosterone.
Low Clearance: Warfarin.
Negative Control: Incubation without NADPH (detects chemical instability).
Step-by-Step Workflow:
Pre-Incubation: Mix Buffer + Microsomes + Test Compound. Equilibrate at 37°C for 5 mins.
Initiation: Add NADPH regenerating system to start the reaction (
Clearance Reduction: The pyridine analog typically exhibits a 3-to-5-fold reduction in intrinsic clearance (
) compared to the phenyl analog. This is directly attributed to the removal of the electron-rich aromatic ring which is the primary substrate for CYP oxidation [1].
Solubility: The pyridine nitrogen acts as a hydrogen bond acceptor, lowering
and improving aqueous solubility, which is often a secondary benefit of this bioisosteric switch [3].
Risk Factor: If the pyridine analog shows high stability but poor in vivo PK, investigate CYP inhibition. The nitrogen lone pair can bind to the CYP heme iron, turning the drug into an inhibitor rather than a substrate [5].
Conclusion & Recommendation
For researchers developing
-amino acid containing peptidomimetics:
Primary Recommendation: If the Phenyl-
-AA analog shows high clearance due to aromatic hydroxylation (confirmed by metabolite ID), replace it with a 3-pyridyl or 4-pyridyl analog.
Optimization Strategy:
Start with 3-pyridyl to minimize steric clash while reducing electron density.
If N-oxidation becomes a new metabolic liability, sterically shield the nitrogen (e.g., 2-methyl-3-pyridyl) or switch to a fluorophenyl group as an alternative intermediate step [5].
This "Phenyl-Pyridyl Switch" is a high-probability optimization tactic that simultaneously addresses metabolic stability and solubility issues.
References
AxisPharm. (2023). Microsomal Stability Assay Protocol. Retrieved from [Link]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
Creative Bioarray. (2023). Microsomal Stability Assay Service and Protocols. Retrieved from [Link]
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres in Medicinal Chemistry. Retrieved from [Link]
Validating the Structure of 3-(pyridin-4-ylamino)propanoic acid via COSY/HSQC
Executive Summary In the synthesis of small molecule pharmacophores, particularly those involving nucleophilic aromatic substitution ( ) on pyridine rings, structural ambiguity is a critical risk. For 3-(pyridin-4-ylamin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of small molecule pharmacophores, particularly those involving nucleophilic aromatic substitution (
) on pyridine rings, structural ambiguity is a critical risk. For 3-(pyridin-4-ylamino)propanoic acid , relying solely on 1D H NMR is often insufficient due to the potential for regioisomeric impurities (2- vs 4-substitution) and signal overlap in the aliphatic region.
This guide compares the baseline validation method (1D NMR) against the advanced structural confirmation workflow using COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) . We demonstrate that while 1D NMR provides a preliminary check, the 2D suite provides a self-validating system that definitively rules out regioisomers and bis-alkylation byproducts.
The Structural Challenge
The target molecule is synthesized via the reaction of a 4-halopyridine (or 4-aminopyridine precursor) with a
-alanine derivative. Two primary failure modes exist in this synthesis:
Regioisomerism: Nucleophilic attack at the C-2 position instead of C-4, yielding 3-(pyridin-2-ylamino)propanoic acid.
Bis-alkylation: Double addition of the propanoic acid chain to the exocyclic nitrogen (tertiary amine formation).
Visualization of the Target vs. Impurities
Comparative Methodology: 1D vs. 2D NMR
The Baseline: 1D
H NMR
Pros: Fast (< 5 mins), quantitative integration.
Cons:
Ambiguity in Symmetry: A 4-substituted pyridine (AA'BB' system) can look deceptively similar to a 2-substituted pyridine (ABCD system) if resolution is poor or signals overlap.
Solvent Suppression: The crucial N-H proton often exchanges with D
O or is broadened in DMSO-d, making it an unreliable integration standard.
The Gold Standard: COSY & HSQC
Pros:
Connectivity Mapping (COSY): Proves the
chain integrity and the specific aromatic coupling pattern.
Symmetry Verification (HSQC): This is the definitive test. A symmetric 4-substituted ring will show two
C signals correlating to four protons. An asymmetric 2-substituted ring will show four distinct C signals.
Experimental Protocol
To replicate this validation, ensure your spectrometer (minimum 400 MHz) is equipped with a gradient probe.
Sample Preparation[1][2][3]
Solvent: DMSO-d
(preferred for observing NH) or DO (if solubility is an issue, though NH will be lost).
Concentration: 10–15 mg in 600
L. Filter to remove particulates that degrade line shape.
Acquisition Parameters (Bruker Standard)
Parameter
COSY (cosygpppqf)
HSQC (hsqcedetgpsisp)
Rationale
Pulse Sequence
Gradient COSY with presaturation
Multiplicity-edited HSQC
Edited HSQC distinguishes CH/CH (positive) from CH (negative).
Scans (NS)
8 - 16
8 - 32
Sufficient S/N for minor isomers.
TD (F2/F1)
2048 / 256
2048 / 256
High resolution in F2 (proton) is critical.
Relaxation Delay (D1)
1.5 - 2.0 s
1.5 - 2.0 s
Allows full relaxation of aromatic protons.
Spectral Width
10 ppm (both dims)
10 ppm (H) / 160 ppm (C)
Covers all aromatic and carbonyl carbons.
Data Analysis & Interpretation
The "Self-Validating" Logic System
The following diagram illustrates the decision tree for validating the structure based on spectral data.
Expected Chemical Shifts (DMSO-d
)
The following table summarizes the expected chemical shifts and correlations. Note that chemical shifts may vary slightly based on concentration and pH.
Position
Type
(ppm)
(ppm)
Multiplicity
COSY Correlation
HSQC Phase
Py-2,6
Aromatic
8.05 - 8.15
~150.0
Doublet (d)
Py-3,5
Positive (+)
Py-3,5
Aromatic
6.50 - 6.60
~108.0
Doublet (d)
Py-2,6
Positive (+)
NH
Amine
6.80 - 7.20
N/A
Broad s
-CH
N/A
-CH
Aliphatic
3.25 - 3.35
~38.0
Triplet (q/t)
-CH, NH
Negative (-)
-CH
Aliphatic
2.45 - 2.55
~34.0
Triplet (t)
-CH
Negative (-)
COOH
Acid
12.0+
~173.0
Broad
None
N/A
Detailed Interpretation Guide
Step 1: Confirming the Pyridine Substitution (HSQC)
Target (4-isomer): You will observe two dominant cross-peaks in the aromatic region. The protons at
8.1 (H-2,6) are chemically equivalent, as are the protons at 6.5 (H-3,5).
Alternative (2-isomer): You would see four distinct cross-peaks because the symmetry is broken. H-3, H-4, H-5, and H-6 are all in different magnetic environments.
Step 2: Verifying the Linkage (COSY)
Look for the "box" correlation between the triplet at
2.5 and the triplet at 3.3. This confirms the intact ethylene () bridge.
Crucial Check: If you see a correlation between the aromatic protons and the aliphatic chain, you likely have a different connectivity or an impurity. In the target molecule, the NH acts as a barrier to scalar coupling (unless long-range COSY is used), so no strong cross-peak should exist between Py-3,5 and the
-CH.
Step 3: Ruling out Bis-alkylation
1D Check: Integration of the aliphatic protons against the aromatic protons should be 4:4 (or 1:1 ratio).
HSQC Check: If bis-alkylation occurred, the nitrogen would be tertiary. The chemical shift of the
-CH adjacent to the nitrogen would shift significantly, and the NH proton signal would be absent.
Conclusion
While 1D NMR is suitable for routine purity checks, it fails to provide the topological certainty required for structural validation of 3-(pyridin-4-ylamino)propanoic acid. The HSQC experiment is the definitive " go/no-go " gate :
By combining this with COSY to verify the aliphatic chain integrity, researchers can establish a robust, self-validating analytical package that meets the rigorous standards of modern drug development.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on COSY/HSQC pulse sequences).
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Source for chemical shift prediction rules).
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for multiplet analysis and spin systems).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for aromatic substitution patterns).
[1] Executive Summary & Chemical Profile This guide outlines the mandatory disposal and handling procedures for 3-[(Pyridin-4-yl)amino]propanoic acid (CAS: 26419-86-3 / HCl salt: 2172453-01-7).[1] As an amphoteric molecu...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Chemical Profile
This guide outlines the mandatory disposal and handling procedures for 3-[(Pyridin-4-yl)amino]propanoic acid (CAS: 26419-86-3 / HCl salt: 2172453-01-7).[1]
As an amphoteric molecule containing both a basic pyridine ring and an acidic carboxyl group, this compound presents unique solubility challenges in waste streams. Improper disposal can lead to unwanted precipitation in waste lines , creating blockages and potential exposure hazards.[1]
Unlike standard organic solvents, this compound acts as both a weak base (pyridine nitrogen) and a weak acid (carboxylic acid).[1]
Risk: Mixing a concentrated solution of this compound (dissolved in acid) into a basic waste stream (or vice versa) will drive the pH toward the molecule's Isoelectric Point (pI) .[1]
Consequence: Rapid precipitation of the solid, leading to "cemented" waste containers or clogged liquid injection nozzles at the incinerator.[1]
Segregation Directive
DO NOT mix with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1] The pyridine ring is susceptible to N-oxidation, which can be exothermic.[1]
DO NOT mix with Acyl Halides (e.g., Thionyl Chloride).[1] The amino group and carboxylic acid are reactive nucleophiles.[1]
Designated Stream: Segregate into Non-Halogenated Organic Waste (if dissolved) or Solid Hazardous Waste (if pure).[1]
Waste Stream Decision Matrix (Workflow)
The following logic gate ensures the compound is routed to the correct destruction method (Incineration) without compromising container integrity.
Figure 1: Decision tree for segregating solid vs. liquid waste to prevent precipitation events.
Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Objective: Contain dust and prepare for high-temperature incineration.[1]
PPE: Wear nitrile gloves, lab coat, and safety glasses.[1] If handling >5g of fine powder, use a P95 respirator or work in a fume hood.
Container: Use a wide-mouth HDPE jar or a heavy-duty polyethylene bag.[1]
Labeling: Mark clearly as "Hazardous Waste - Toxic/Irritant" . List constituent: 3-[(Pyridin-4-yl)amino]propanoic acid.[1][4][5]
Secondary Containment: Place the primary container inside a secondary clear bag (double-bagging) to prevent contamination of the waste drum.
Disposal: Transfer to the satellite accumulation area for pickup. Method: Rotary Kiln Incineration.[1]
Protocol B: Liquid Waste (Solutions)
Objective: Prevent cross-reaction and precipitation.
Characterize: Determine the primary solvent (e.g., DMSO, Methanol, Water).[1]
Compatibility Check:
If Organic (DMSO/MeOH): Pour into the "Non-Halogenated Organic" carboy.
If Aqueous:[1][6] Check the pH of the receiving carboy.[1] If the carboy is neutral (pH 7) and your waste is acidic, adding this compound may cause it to crash out of solution.
Action: It is safer to collect this specific aqueous waste in a separate, small satellite container (e.g., 1L bottle) rather than bulking it into a 20L drum immediately.[1]
Labeling: Tag with "Contains Pyridine Derivatives."
Emergency Spill Response
In the event of a benchtop spill, immediate action is required to prevent inhalation of dust or dermal absorption.
While this specific CAS is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic), it is a derivative of 4-Aminopyridine , which is a P-listed waste (P008).[1]
Conservative Approach: Due to structural similarity, treat this waste with the same rigor as P-listed waste.
Drain Disposal: Strictly PROHIBITED .[1] Pyridine derivatives are harmful to aquatic life and difficult for municipal water treatment plants to degrade.[1]
References
PubChem. (2025).[1] Compound Summary: 3-(Pyridin-4-ylamino)propanoic acid.[1][5] National Library of Medicine.[1] [Link]
US EPA. (2024).[1] Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261).[1] Environmental Protection Agency.[1][7][8] [Link]
CDC / NIOSH. (2019).[1] Pyridine: Systemic Agent.[1] Emergency Response Safety and Health Database. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Safety Summary
Compound Identity: 3-[(Pyridin-4-yl)amino]propanoic acid
CAS: 3429-24-1 (Free base) / 2172453-01-7 (HCl salt)
Functional Class: Amphoteric Pyridine Derivative / Non-canonical Amino Acid
Primary Hazard:Unknown/Variable Potency. While often classified as a Skin/Eye Irritant (Category 2), the pyridine moiety suggests potential for neurological sensitization and mucous membrane irritation.[1]
Immediate Action: Treat as a High-Potency Intermediate . Do not handle on open benchtops.
Chemical Hazard Profiling: The "Why" Behind the Protocol
As scientists, we do not simply follow rules; we mitigate specific molecular risks. This compound presents a dual-hazard profile based on its Structure-Activity Relationship (SAR):
The Pyridine Ring (Basic Moiety): Pyridine derivatives are lipophilic and can permeate skin more rapidly than aliphatic amines. They are historically associated with neurological and hepatic toxicity upon chronic exposure. Even if this specific derivative has high molecular weight (low volatility), the dust carries the same functional risks.
The Propanoic Acid Tail (Acidic Moiety): This confers corrosivity potential to mucous membranes (eyes/lungs) upon contact with moisture.
Amphoteric Nature: The molecule can exist as a zwitterion. In the presence of moisture (sweat/tears), it can solubilize and alter local pH, leading to delayed chemical burns or contact dermatitis.
The Core Directive: Because specific toxicological data (LD50) is often sparse for this intermediate, you must adopt the Precautionary Principle . We assume the compound is a sensitizer until proven otherwise.
The PPE Matrix: A Self-Validating System
Do not rely on generic "lab safety" advice. Use this matrix designed to counter the specific permeation and inhalation risks of pyridine-functionalized solids.
Pyridine rings can degrade latex and thin vinyl. Nitrile offers superior chemical resistance. Double gloving creates a "breakthrough buffer" allowing safe doffing if the outer glove is contaminated.
Respiratory
Engineering Control (Primary): Chemical Fume HoodPPE (Secondary): N95 or P100 (if outside hood)
As a fine powder, electrostatic forces can aerosolize the compound during weighing. Inhalation allows direct access to the bloodstream via alveolar gas exchange, bypassing first-pass metabolism.
Ocular
Chemical Splash Goggles (ANSI Z87.1+)
Safety glasses are insufficient. As an acidic powder, airborne dust can dissolve in tear film, causing immediate pH-induced corneal damage. Goggles seal the ocular environment.[2][3]
Body
Tyvek® Lab Coat or Apron (over cotton)
Cotton absorbs organic solids, creating a long-term exposure source against the skin. Tyvek repels particulates.
Operational Protocol: Handling & Weighing
This workflow minimizes static discharge—the primary vector for dispersing organic powders.
Step 1: Engineering Setup
Verify Airflow: Ensure Fume Hood face velocity is 80–100 fpm.
Static Control: Place an ionizing bar or use an anti-static gun inside the hood. Organic amino acids are prone to triboelectric charging; static can cause the powder to "jump" from the spatula, contaminating the user.
Step 2: The "Closed Transfer" Weighing Method
Tare: Place the receiving vessel (vial/flask) on the balance inside the hood.
Transfer: Open the source container only when inside the hood plane.
Dispense: Use a disposable anti-static spatula. Do not return excess chemical to the stock bottle (prevents cross-contamination).
Seal: Cap the receiving vessel before removing it from the balance.
Decontaminate: Wipe the exterior of the new container with a Kimwipe dampened in Ethanol/Methanol before removing it from the hood.
Step 3: Solubilization (If applicable)
Solvent Choice: This compound is amphoteric. It may require slight acidification (dilute HCl) or basification (dilute NaOH) to dissolve fully in water, or the use of DMSO/Methanol.
Exotherm Check: Pyridine derivatives can be exothermic upon protonation. Add acid/base slowly.
Visualization: Risk Assessment & Workflow
The following diagram illustrates the decision logic for handling this specific intermediate.
Figure 1: Logic flow for risk stratification and handling of amphoteric pyridine intermediates.
Ocular: Flush immediately for 15 minutes .[2][5][6][7] The amphoteric nature means the pH can be unpredictable; dilution is the only immediate remedy.
Skin: Wash with soap and water.[2][4][5][6][8] Do not use ethanol or organic solvents to wash skin; this enhances the transdermal transport of the pyridine moiety.
Disposal Strategy (RCRA Compliance)
Do not pour down the drain. This compound is a heterocyclic organic amine.[2]
Solid Waste: Dispose of contaminated gloves, weigh boats, and paper in "Hazardous Solid Waste" (often yellow bags).
Liquid Waste:
If dissolved in organic solvent: Organic Waste Stream .
If dissolved in water (pH adjusted): Aqueous Waste Stream (Check local regulations regarding pyridine limits).
Segregation: Keep separate from strong oxidizers (e.g., peroxides, nitric acid) to prevent violent oxidation of the amine/pyridine ring.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine - Occupational Safety and Health Guideline.
American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories.
PubChem. (n.d.). Compound Summary: 3-(Pyridin-4-ylamino)propanoic acid.[1][5][9] National Library of Medicine.